2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide
Overview
Description
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiadiazine ring. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of various functional groups attached to the benzothiadiazine ring contributes to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of anilines with chlorosulfonyl isocyanate, followed by cyclization of the N-chlorosulfonyl ureas . Another method includes the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides . Additionally, a novel method for preparing 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides involves a Curtius rearrangement followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and reagents. The process is often carried out in a one-pot manner, which simplifies the procedure and reduces the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur dioxide, copper (II) chloride, and hydrazine . Reaction conditions often involve refluxing in solvents such as toluene or dioxane .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sulfur dioxide and copper (II) chloride can yield ortho-benzoylbenzenesulfonyl chlorides, which can be further cyclized to produce various substituted benzothiadiazine derivatives .
Scientific Research Applications
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, as a diuretic, it inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water . Additionally, its ability to modulate AMPA receptors and activate KATP channels contributes to its antihypertensive and antidiabetic effects .
Comparison with Similar Compounds
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide can be compared with other similar compounds, such as chlorothiazide and hydrochlorothiazide, which also contain the benzothiadiazine scaffold . These compounds are widely used as diuretic and antihypertensive agents . this compound stands out due to its broader range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
List of Similar Compounds
- Chlorothiazide
- Hydrochlorothiazide
- Phthalazinone derivatives (e.g., olaparib, zopolrestat, azelastine)
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7-9-5-3-1-2-4-6(5)13(11,12)10-7/h1-4H,(H3,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBJIMXINQEKDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167483 | |
Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16288-74-7 | |
Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016288747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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